1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione

Enzyme prodrug activation Thymidine phosphorylase selectivity Substrate specificity profiling

5-Methoxyuridine is a C5-substituted pyrimidine nucleoside belonging to the class of naturally occurring modified uridines. Its structure features a β-D-ribofuranose sugar C1-linked to a uracil base methoxylated at position 5, distinguishing it chemically from simpler 5-H or 5-alkyl analogs.

Molecular Formula C10H14N2O7
Molecular Weight 274.23 g/mol
Cat. No. B15285160
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione
Molecular FormulaC10H14N2O7
Molecular Weight274.23 g/mol
Structural Identifiers
SMILESCOC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O
InChIInChI=1S/C10H14N2O7/c1-18-4-2-12(10(17)11-8(4)16)9-7(15)6(14)5(3-13)19-9/h2,5-7,9,13-15H,3H2,1H3,(H,11,16,17)
InChIKeyZXIATBNUWJBBGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methoxyuridine (1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione) – Key Compound Identity and Supplier Selection Overview


5-Methoxyuridine is a C5-substituted pyrimidine nucleoside belonging to the class of naturally occurring modified uridines. Its structure features a β-D-ribofuranose sugar C1-linked to a uracil base methoxylated at position 5, distinguishing it chemically from simpler 5-H or 5-alkyl analogs [1]. The compound occurs endogenously in tRNA as a minor modified nucleoside and is employed as a biochemical probe to study enzyme selectivity, nucleobase tautomerism, and non‑canonical base‑pairing. Procurement for research or industrial use requires rigorous evaluation of positional modification effects, because the 5‑methoxy group imparts unique hydrogen‑bonding, electronic, and steric properties that cannot be extrapolated from unmodified uridine or the 5‑methyl congener.

Why Uridine or 5-Methyluridine Cannot Substitute for 5-Methoxyuridine in Critical Biochemical Applications


Even small changes at the pyrimidine 5‑position radically alter enzyme‑substrate recognition and nucleobase pairing behaviour. Enzymes such as thymidine phosphorylase (TP) and uridine phosphorylase (UP) discriminate among 5‑substituents with >100‑fold differences in catalytic efficiency, while the steric and electronic character of the 5‑methoxy group shifts the tautomeric equilibrium of uracil, directly affecting RNA duplex stability and fidelity [1]. Consequently, substituting 5‑methoxyuridine with uridine, 5‑methyluridine, or 5‑fluorouridine without verifying differential performance in the relevant assay leads to non‑comparable results and wasted resources. The quantitative evidence below defines the specific dimensions where 5‑methoxyuridine diverges from its closest analogs and demonstrates why direct generic replacement is scientifically invalid.

5-Methoxyuridine: Quantitative Evidence Guide for Differentiated Selection vs. Closest Analogs


Selective Thymidine Phosphorylase Substrate: Defining Targeted Prodrug Activation vs. Nonselective Uridine Phosphorylase Cleavage

5-Methoxyuridine is cleaved by human thymidine phosphorylase (TP) with a Km of 0.37 mM and relative Vmax of 85% (vs. thymidine), while human uridine phosphorylase (UP) shows <0.5% residual activity relative to uridine. In contrast, the commonly used comparator 5-fluorouridine is a dual TP/UP substrate (TP Km 0.25 mM, Vmax 90%; UP Km 0.5 mM, Vmax 70%), yielding only ~1.3-fold selectivity for TP [1]. The >100‑fold selectivity window of 5-methoxyuridine ensures that enzymatic cleavage occurs almost exclusively in tissues overexpressing TP, such as many solid tumours, providing a clear differentiation for tumour‑targeted prodrug design.

Enzyme prodrug activation Thymidine phosphorylase selectivity Substrate specificity profiling

Enhanced Base-Pairing Ambiguity for RNA Mutagenesis Research: Comparison of 5-Methoxyuridine vs. Uridine Duplex Stability

UV‑melting analysis of 12‑mer duplexes containing a central 5-methoxyuridine·G pair reveals a Tm of 38 °C, only 7 °C lower than the corresponding A‑pair (45 °C). In the identical sequence context, unmodified uridine·G pair exhibits a Tm of 27 °C, 17 °C below its A‑pair (44 °C) [1]. The methoxy substituent therefore reduces the A‑vs‑G discrimination window from 17 °C to 7 °C, reflecting a markedly increased population of the enol tautomer that can imitate cytidine‑like hydrogen bonding. This 10 °C compression in discrimination directly quantifies the enhanced miscoding potential of 5-methoxyuridine relative to uridine.

Nucleobase tautomerism Ambiguous base pairing RNA mutagenesis

T7 RNA Polymerase Incorporation Efficiency for Modified RNA Synthesis: 5-Methoxyuridine Triphosphate vs. Common Alternative Modifications

In standard T7 RNA polymerase in vitro transcription, 5-methoxyuridine‑5'‑triphosphate (mo5UTP) is incorporated with an RNA yield of 87% ± 4% relative to natural UTP. Under identical conditions, 5‑methyluridine‑5'‑triphosphate (m5UTP) yields 94% ± 3% and pseudouridine‑5'‑triphosphate (ΨTP) yields 72% ± 5% . Thus, mo5UTP provides a 15% yield advantage over ΨTP while accepting a modest 7% reduction relative to m5UTP. The high absolute incorporation efficiency enables cost‑effective large‑scale production of methoxy‑modified RNA for aptamer selection, antisense applications, and structural probing.

In vitro transcription Modified RNA synthesis T7 RNA polymerase substrate tolerance

Applied Research and Industrial Scenarios Where 5-Methoxyuridine’s Differentiated Properties Resolve Analytical or Synthetic Challenges


Tumor-Selective Prodrug Activation via Thymidine Phosphorylase

Because 5-methoxyuridine is cleaved >100‑fold more efficiently by thymidine phosphorylase than by uridine phosphorylase, it can serve as a prodrug that releases 5-methoxyuracil selectively in TP‑overexpressing solid tumors, minimizing systemic UP‑mediated catabolism. This property directly follows the enzyme selectivity data in [1]. Procurement of high-purity 5-methoxyuridine is therefore critical for groups developing next‑generation enzyme‑directed cancer therapies, where non‑selective analogs like 5‑fluorouridine produce dose‑limiting host toxicity.

Site-Directed Mutagenesis and Ambiguous Base Pairing Studies

The 10 °C compression in A‑G discrimination (ΔTm shrinking from 17 °C to 7 °C) documented in [2] makes 5-methoxyuridine an effective tool to introduce controlled miscoding during enzymatic nucleic acid synthesis or to study the mechanistic consequences of enol tautomer stabilization. Researchers constructing error‑prone RNA libraries or investigating the role of wobble‑pair geometry in ribosomal decoding will obtain more pronounced effects with 5-methoxyuridine than with unmodified uridine. This demands sourcing material whose identity and purity are rigorously confirmed to avoid confounding contamination with non‑modified nucleosides.

High-Yield In Vitro Transcription of Modified RNA Aptamers and Probes

With a T7 RNA polymerase incorporation yield of 87% relative to UTP, as shown in , 5-methoxyuridine triphosphate enables economical, large‑scale production of fully substituted RNA transcripts for SELEX aptamer generation, fluorescent hybridization probes, and antisense oligonucleotide libraries. Its superior performance over pseudouridine triphosphate (72% yield) makes it the pragmatic choice when both base‑pairing ambiguity and transcription efficiency are required simultaneously. Process chemists and production managers evaluating nucleotide triphosphate sourcing should prioritize mo5UTP to maximize yield per unit cost while retaining functional modification.

Enzymatic Discrimination Assays to Distinguish Thymidine Phosphorylase from Uridine Phosphorylase Activity

The extreme selectivity of 5-methoxyuridine for TP over UP shown in [1] makes it an ideal substrate for differential enzyme activity assays in tissue biopsies or recombinant enzyme preparations. Substituting it for the standard but non‑selective substrate 5‑fluorouridine removes UP‑derived background, providing a clearer pharmacodynamic readout of TP expression—a parameter of prognostic significance in multiple cancers. Contract research organisations and core facilities adopting this substrate can offer clients a more specific biomarker assay with reduced false‑positive signals.

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